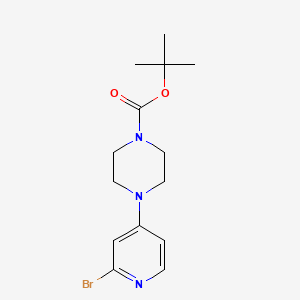

tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFWKVSJYHFRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

CAS Number: 1266118-96-0

This technical guide provides a comprehensive overview of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperazine ring linked to a bromopyridine moiety and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

| Property | Value |

| CAS Number | 1266118-96-0[1] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.23 g/mol [1] |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and dimethyl sulfoxide |

Synthesis and Experimental Protocols

General Experimental Protocol:

A solution of 2,4-dibromopyridine and tert-butyl piperazine-1-carboxylate is heated in a suitable solvent, such as dioxane or N,N-dimethylformamide (DMF), in the presence of a base, for instance, potassium carbonate or triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Note: Reaction conditions, including temperature, reaction time, and choice of base and solvent, may need to be optimized for this specific transformation.

Applications in Drug Discovery and Development

Substituted piperazinyl-pyridine scaffolds are integral to the development of a wide range of therapeutic agents. The title compound serves as a crucial intermediate for introducing a substituted piperazine moiety onto a pyridine ring, a common structural motif in kinase inhibitors.

The bromo-substituent on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse chemical groups, enabling the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Logical Relationship in Synthesis

The following diagram illustrates the general synthetic logic for utilizing this compound as a building block in the synthesis of more complex drug candidates.

Caption: Synthetic pathway from starting materials to a final drug candidate.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Standard workflow for synthesis, work-up, and purification.

References

An In-depth Technical Guide to tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry.

Chemical Properties

This compound is a heterocyclic compound incorporating a bromopyridine moiety and a Boc-protected piperazine ring.[1] Its structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 1266118-96-0 | [1] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1] |

| Molecular Weight | 342.23 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

| Melting Point | Data not available for this isomer. The related isomer, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, has a melting point of 83-87 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility in water is predicted due to the hydrophobic tert-butyl group. | |

| ¹H NMR, ¹³C NMR, MS | No specific spectral data found in the searched literature. |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the 2-bromopyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which activates it towards nucleophilic attack. The bromine atom at the 2-position is a good leaving group, making this position susceptible to substitution by various nucleophiles. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions.

-

Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further diversifying the molecular scaffold.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This free amine can then be further functionalized.

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the nucleophilic aromatic substitution of 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate. The 4-position of 2,4-dibromopyridine is generally more reactive towards nucleophilic attack than the 2-position.

Materials:

-

2,4-Dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of three key functionalities—the reactive bromopyridine, the piperazine core, and the Boc-protected amine—allows for sequential and regioselective modifications.

This scaffold is of significant interest in the development of:

-

Kinase Inhibitors: The piperazine and pyridine moieties are common features in many small molecule kinase inhibitors.

-

GPCR Ligands: The structural motifs present in this compound are often found in ligands for G-protein coupled receptors.

-

Other Biologically Active Molecules: Its utility extends to the synthesis of compounds targeting various other enzyme families and receptors.

The ability to readily functionalize the 2-position of the pyridine ring via cross-coupling reactions and the piperazine nitrogen after deprotection provides a powerful platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Diagram 2: Logical Relationship of Functional Groups for Further Synthesis

Caption: Potential synthetic pathways from the title compound.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key building block in pharmaceutical research and development. The document details the primary synthetic route, experimental protocols, and relevant quantitative data, offering a valuable resource for chemists in the field.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted pyridine ring linked to a piperazine moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom and the Boc-protected piperazine allows for further functionalization, enabling the exploration of a wide range of chemical space in drug discovery programs.

Core Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in organic chemistry is particularly effective for the functionalization of electron-deficient aromatic systems like pyridines.

The reaction involves the displacement of a halide from the pyridine ring by the nucleophilic nitrogen of a piperazine derivative. In this specific synthesis, the starting materials are a di-halogenated pyridine and a Boc-protected piperazine.

The logical workflow for this synthesis is depicted in the following diagram:

In-depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data and synthetic methodologies for the chemical compound tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and a detailed, validated experimental protocol for the synthesis of this specific molecule are not publicly available. This suggests that the compound may be a novel intermediate or not widely reported in peer-reviewed literature. This guide, therefore, provides general methodologies for the synthesis of similar compounds and outlines the expected spectroscopic characteristics based on the analysis of its structural analogues.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a piperazine moiety, which is in turn protected with a tert-butoxycarbonyl (Boc) group. This structural motif is of significant interest in medicinal chemistry and drug discovery, as piperazine and pyridine cores are prevalent in a wide range of biologically active molecules. The bromo- and Boc- functionalities serve as versatile handles for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex pharmaceutical agents.

Chemical Structure:

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the searched literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of N-arylpiperazines. The most common approach involves a nucleophilic aromatic substitution (SNA) reaction.

A generalized experimental workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of 2-bromo-4-chloropyridine (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added tert-butyl piperazine-1-carboxylate (1.1 eq.) and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data (Predicted)

As no experimental spectra are available, the following tables summarize the predicted spectroscopic data based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-6 (Pyridine) |

| ~6.9 | dd | 1H | H-5 (Pyridine) |

| ~6.8 | d | 1H | H-3 (Pyridine) |

| ~3.6 | t | 4H | Piperazine-H (adjacent to N-Boc) |

| ~3.4 | t | 4H | Piperazine-H (adjacent to pyridine) |

| 1.47 | s | 9H | tert-Butyl |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C-2 (Pyridine, C-Br) |

| ~155 | C=O (Boc) |

| ~150 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~108 | C-3 (Pyridine) |

| ~80 | C(CH₃)₃ (Boc) |

| ~48 | Piperazine-C (adjacent to pyridine) |

| ~44 | Piperazine-C (adjacent to N-Boc) |

| 28.4 | C(CH₃)₃ (Boc) |

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 342.0866 / 344.0845 (due to Br isotopes) |

| [M+Na]⁺ | 364.0685 / 366.0665 (due to Br isotopes) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1580, 1480 | C=C, C=N stretch (aromatic) |

| ~1240 | C-N stretch |

| ~1160 | C-O stretch |

Logical Relationships in Spectroscopic Characterization

The following diagram illustrates the logical flow of characterizing the target compound using various spectroscopic techniques.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected spectral data, a standard experimental protocol for acquiring such data, and a logical workflow for its interpretation, serving as a vital resource for researchers in structural elucidation and quality control.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency used.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~1.47 | Singlet (s) | 9H | N/A |

| Piperazine (4H, N-Boc side) | ~3.55 | Triplet (t) | 4H | ~5.0 |

| Piperazine (4H, Pyridine side) | ~3.30 | Triplet (t) | 4H | ~5.0 |

| Pyridine H-3 | ~6.85 | Doublet of doublets (dd) | 1H | ~5.5, 1.5 |

| Pyridine H-5 | ~6.95 | Doublet (d) | 1H | ~1.5 |

| Pyridine H-6 | ~8.10 | Doublet (d) | 1H | ~5.5 |

Standard Experimental Protocol for ¹H NMR Spectroscopy

A typical protocol for obtaining a high-quality ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Set the spectral width to a range appropriate for proton signals, typically from 0 to 12 ppm.

-

Employ a standard single-pulse experiment (e.g., a 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Logical Workflow for Spectral Analysis

The interpretation of the ¹H NMR spectrum follows a logical progression to confirm the structure of this compound. The following diagram illustrates this workflow.

Caption: Logical workflow for ¹H NMR spectral analysis.

This comprehensive guide provides the necessary tools for researchers and scientists to effectively utilize ¹H NMR spectroscopy for the characterization of this compound. The provided data and protocols facilitate accurate structural verification and quality assessment in a drug development setting.

Purity Analysis of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it discusses potential impurities arising from the synthesis process and strategies for their identification and quantification.

Introduction

This compound is a heterocyclic compound whose structural motif is prevalent in a variety of pharmacologically active molecules. The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. A robust analytical strategy to assess its purity is therefore a prerequisite for its use in drug development and manufacturing. This guide details a multi-pronged analytical approach to ensure a comprehensive purity assessment.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the definitive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the main compound and detecting non-volatile impurities. A reversed-phase HPLC method with UV detection is generally suitable. For enhanced sensitivity and specificity, mass spectrometric detection (LC-MS) can be employed.

Table 1: HPLC Method Parameters

| Parameter | HPLC-UV | HPLC-MS |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min | 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B over 0.5 min, and equilibrate for 2.5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 2 µL |

| UV Detection | 254 nm | N/A |

| MS Detector | N/A | ESI+, Quadrupole or TOF |

| MS Scan Range | N/A | m/z 100-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H NMR provides information on the structure and the presence of proton-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is invaluable for identifying the main compound and its impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. The tert-butoxycarbonyl (Boc) group is known to produce characteristic fragment ions.[1]

Experimental Protocols

HPLC-UV Purity Method

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Analysis: Inject the sample onto the column and acquire the chromatogram according to the parameters in Table 1.

-

Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR) Protocol

-

Sample Preparation: Accurately weigh about 20 mg of the sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

-

Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate quantification.

-

Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the sample and the internal standard.

Potential Impurities

The primary route for the synthesis of this compound is likely a nucleophilic aromatic substitution reaction between a di-halogenated pyridine (such as 2-bromo-4-chloropyridine) and tert-butyl piperazine-1-carboxylate. Potential impurities can arise from unreacted starting materials, side-products, and degradation.

Table 2: Potential Impurities and their Identification

| Impurity Name | Structure | Origin | Expected Analytical Observation |

| tert-Butyl piperazine-1-carboxylate | Unreacted starting material | Lower retention time in RP-HPLC; Characteristic signals in ¹H NMR. | |

| 2-Bromo-4-chloropyridine | Unreacted starting material | May be volatile and observable by GC-MS; Distinct aromatic signals in ¹H NMR. | |

| Isomeric Product (tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate) | Side-product from reaction at the alternative position | Similar retention time in RP-HPLC, may require optimized gradient for separation; Different chemical shifts in the aromatic region of the ¹H NMR. | |

| Debrominated Product (tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate) | Degradation/Side-product | Lower molecular weight in MS; Absence of bromine isotope pattern. | |

| Di-substituted Product | Side-product | Higher molecular weight in MS. |

Visualization of Workflows and Relationships

Experimental Workflow

Caption: General experimental workflow for the purity analysis.

Impurity Relationship Diagram

Caption: Relationship between the main compound and potential impurities.

Conclusion

A comprehensive purity analysis of this compound requires a multi-technique approach. HPLC provides robust quantification of the principal component and related substances, while NMR offers structural confirmation and an orthogonal method for purity assessment. Mass spectrometry is crucial for the identification of unknown impurities. By implementing the detailed protocols and considering the potential impurities outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

Navigating the Commercial Landscape and Synthetic Pathways of a Key Pharmaceutical Building Block: Tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chemical intermediates is a critical first step in the journey of discovery. Tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is one such compound where consistent availability and well-defined synthetic protocols are paramount. This technical guide provides an in-depth overview of its commercial availability, alongside a detailed look at a general synthetic approach, offering valuable insights for its procurement and application in research and development.

Commercial Availability

This compound (CAS No. 1266118-96-0) is available from a number of specialized chemical suppliers. The compound, with a molecular formula of C₁₄H₂₀BrN₃O₂ and a molecular weight of 342.23 g/mol , is typically offered at research-grade purity.[1] A survey of prominent suppliers reveals a range of available quantities and pricing, which are summarized below for ease of comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Vibrant Pharma Inc. | V01838 | 97% | 1 g, 5 g, 25 g | $30.00 (1 g), Price varies for larger quantities |

| Chemenu | CM131410 | - | Inquire for details | Inquire for details |

| ChemicalBook | CB12648216 | - | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathway and Experimental Protocol

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic route can be conceptualized based on established organic chemistry principles for the formation of similar piperazine-pyridine structures. This typically involves a nucleophilic aromatic substitution reaction.

A plausible synthetic workflow is outlined below. It is important to note that this represents a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

General Synthesis Workflow

Caption: General synthetic scheme for the preparation of the target compound.

Illustrative Experimental Protocol

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2,4-Dibromopyridine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine in the chosen solvent.

-

Addition of Reagents: To this solution, add tert-butyl piperazine-1-carboxylate and the base. The molar ratio of the reactants should be carefully controlled, typically with a slight excess of the Boc-piperazine and base relative to the dibromopyridine.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (the specific temperature will depend on the solvent used) and allow it to stir for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC) analysis.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the solvent and base used, but generally involves filtering off any solid byproducts and removing the solvent under reduced pressure. The crude product is then typically dissolved in an organic solvent and washed with water or brine to remove any remaining inorganic salts.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Drug Discovery and Development

The structural motif of a piperazine ring linked to a pyridine core is prevalent in a wide range of biologically active molecules. The bromine atom on the pyridine ring of this compound serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Boc-protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for subsequent derivatization at that position.

This dual functionality makes it a valuable intermediate for the synthesis of compound libraries targeting various biological targets. While specific signaling pathways directly modulated by this intermediate are not applicable, its role as a precursor in the synthesis of pharmacologically active compounds is significant.

Logical Workflow for Utilization in Drug Discovery

Caption: A logical workflow for the use of the intermediate in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in pharmaceutical and materials science research for its broad substrate scope and tolerance of various functional groups.[1][2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate with a secondary amine, a key transformation for the synthesis of complex molecules with potential biological activity. The N-arylpiperazine motif, which is formed through this reaction, is a common feature in many marketed drugs.[4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond of the pyridine ring with a primary or secondary amine. This process is facilitated by a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] The selection of the palladium source, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.[1][6]

Experimental Protocol

This protocol details a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine as the amine coupling partner.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.05 equiv.) and 1,3-bis(diphenylphosphino)propane (dppp, 0.10 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (2.2 equiv.). To this mixture, add anhydrous toluene via syringe. Stir the resulting mixture for 5 minutes.

-

Next, add this compound (1.0 equiv.) and morpholine (1.2 equiv.) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and rinse the reaction flask with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated piperazine product.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of 2-bromopyridines, which can be adapted for this compound.

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Secondary Amine (e.g., Morpholine) | 1.2 - 1.5 equivalents |

| Palladium Source | Pd(OAc)₂ | 2 - 5 mol% |

| Ligand | dppp | 4 - 10 mol% |

| Base | Sodium tert-butoxide (NaOt-Bu) | 2.0 - 2.5 equivalents |

| Solvent | Toluene | Anhydrous |

| Temperature | 80 - 110 °C (Reflux) | |

| Reaction Time | 1 - 14 hours | Monitored by TLC or LC-MS |

| Typical Yield | 55 - 98% | Dependent on amine and specific conditions[6] |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle Diagram

Caption: A simplified representation of the palladium-catalyzed C-N bond formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate in the Synthesis of Palbociclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (Ibrance®) is a crucial therapeutic agent for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its synthesis involves the coupling of a substituted pyrido[2,3-d]pyrimidin-7(8H)-one core with a piperazine-substituted pyridine moiety. A commonly cited key intermediate in this synthesis is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[1][2] It is hypothesized that tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate serves as a precursor to this key amino-intermediate.

Proposed Synthetic Pathway

The proposed synthetic utility of this compound involves its conversion to tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This transformation would introduce the necessary amino group for the subsequent coupling with the Palbociclib core.

Caption: Proposed conversion of the bromo-intermediate to the key amino-intermediate.

Application in Palbociclib Synthesis: A Detailed Protocol

The following protocols are based on established synthetic routes for Palbociclib, commencing from the key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Part 1: Synthesis of Boc-Protected Palbociclib Intermediate

This section details the coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

A detailed experimental protocol for the synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is provided below.[3]

Reaction Scheme:

Caption: Coupling reaction to form the Boc-protected Palbociclib intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 278.37 | 158.9 g | 0.571 |

| 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 379.25 | 100 g | 0.264 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 611.8 ml (1M soln) | 0.612 |

| Toluene | - | 1000 ml | - |

| Methanol | - | As needed | - |

Procedure:

-

To a pre-cooled mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) in toluene (600 ml) at -5°C to 5°C, slowly add a solution of Lithium bis(trimethylsilyl)amide (611.8 ml).[3]

-

To this mixture, add a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) while maintaining the temperature between -5°C and 5°C.[3]

-

Stir the reaction mixture at the same temperature.[3]

-

Allow the reaction mixture to warm to 25-35°C and continue stirring.[3]

-

Distill off the solvent completely under reduced pressure.[3]

-

Co-distill the residue with methanol.[3]

-

Add methanol (400 ml) to the obtained residue at 25-35°C and stir.[3]

-

Cool the mixture to -5°C to 5°C and stir.[3]

-

Filter the resulting solid, wash with cold methanol, and dry to obtain the title compound.[3]

Expected Yield: Approximately 110 g.[3]

Part 2: Deprotection to Yield Palbociclib

This section describes the final deprotection step to yield Palbociclib.

A detailed experimental protocol for the deprotection of the Boc-protected intermediate to afford Palbociclib is provided below.[3]

Reaction Scheme:

Caption: Final deprotection step to synthesize Palbociclib.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 548.68 | 100 g |

| Concentrated Hydrochloric Acid | - | 100 ml |

| Methanol | - | 1000 ml |

| Water | - | 1500 ml |

| Aqueous Ammonia Solution | - | As needed |

Procedure:

-

To a mixture of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) and methanol (1000 ml) at 25-30°C, slowly add concentrated hydrochloric acid (100 ml).[3]

-

Heat the mixture to 60-70°C and stir.[3]

-

Cool the reaction mixture to 0-5°C and continue stirring.[3]

-

Filter the solid and wash with methanol.[3]

-

To the obtained solid, add water (1500 ml) and heat the mixture to 50-60°C with stirring.[3]

-

Cool the mixture to 25-35°C and basify with aqueous ammonia solution.[3]

-

Stir the mixture at the same temperature.[3]

-

Filter the solid, wash with water, and dry to obtain Palbociclib.[3]

Expected Yield: Approximately 60 g.[3]

Summary of Quantitative Data

| Step | Starting Material | Product | Yield |

| 1. Coupling Reaction | 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) | tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | ~110 g |

| 2. Deprotection | tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) | Palbociclib | ~60 g |

Conclusion

While this compound is not a directly documented intermediate in the synthesis of Palbociclib, it represents a viable precursor to the key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The protocols provided herein for the subsequent, well-established synthetic steps offer a comprehensive guide for researchers and professionals in the field of drug development. The successful synthesis of Palbociclib hinges on the precise execution of these coupling and deprotection reactions, highlighting the importance of robust and reproducible synthetic methodologies.

References

Synthesis of CDK9 inhibitors with tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, making it a compelling target for anticancer drug discovery. The development of potent and selective CDK9 inhibitors is an active area of research. This document outlines a proposed synthetic strategy for a novel class of potential CDK9 inhibitors, utilizing tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate as a key starting material. The protocol details a putative Buchwald-Hartwig amination reaction, a robust and versatile method for C-N bond formation. While a direct synthesis of a confirmed CDK9 inhibitor from this specific starting material has not been detailed in the reviewed literature, this protocol is based on well-established methodologies for the synthesis of related kinase inhibitors.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and other negative elongation factors.[3][4] This phosphorylation event is a critical step in releasing Pol II from promoter-proximal pausing, allowing it to transition into a productive transcriptional elongation phase.[3]

In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC). By inhibiting CDK9, the transcription of these key survival genes can be suppressed, leading to apoptosis in cancer cells.[5][6] This makes selective CDK9 inhibition a promising therapeutic strategy.

CDK9 Signaling Pathway in Transcriptional Regulation

The activity of CDK9 is central to the control of gene expression. The following diagram illustrates the pivotal role of the CDK9/Cyclin T1 complex (P-TEFb) in overcoming transcriptional pausing.

Proposed Synthesis of a Novel CDK9 Inhibitor

This protocol describes a putative synthesis of a 2-amino-4-(piperazin-1-yl)pyridine derivative, a scaffold present in various kinase inhibitors. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination reaction between This compound and an aminopyrimidine.[7][8] This reaction is a powerful tool for constructing C-N bonds with aryl halides.[9]

Experimental Workflow

The overall synthetic workflow is depicted below, outlining the key steps from starting materials to the purified final product.

Detailed Experimental Protocol

Reaction: Buchwald-Hartwig Amination for the Synthesis of tert-Butyl 4-(2-((pyrimidin-4-yl)amino)pyridin-4-yl)piperazine-1-carboxylate.

Disclaimer: This is a representative protocol based on similar transformations.[10][11] Optimal conditions may vary and require further optimization.

Materials and Reagents:

-

This compound (1.0 equiv)

-

4-Aminopyrimidine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-aminopyrimidine, Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[12]

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired Boc-protected product.

-

(Optional) Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final free amine, which can then be isolated as a salt.[13]

Quantitative Data for Related CDK9 Inhibitors

While the inhibitory activity of the specific compound proposed in this protocol is unknown, the following table summarizes the CDK9 inhibitory potencies of several compounds containing related structural motifs (e.g., pyridine, piperazine, pyrimidine). This data provides a benchmark for the potential efficacy of newly synthesized analogs in this chemical space.

| Compound ID | Scaffold | CDK9 IC₅₀ (nM) | Selectivity Notes | Reference |

| LB-1 | Imidazole[1,2-a]pyridine | 9.22 | >100-fold selective over CDK1 | [6] |

| 12u | 4-Thiazol-2-anilinopyrimidine | 7 | >80-fold selective over CDK2 | [5] |

| AZD5438 | Aminopyrimidine | 18.25 | Pan-CDK inhibitor (CDK1, 2, 9) | [6] |

| Compound 1d | Imadazopyrazine | 180 | - | |

| Compound 12e | 4-Thiazol-2-anilinopyrimidine | 3-7 (Kᵢ) | Pan-CDK inhibitor (CDK1, 2, 9) | [5] |

Conclusion

The described synthetic protocol, centered around a Buchwald-Hartwig amination, offers a viable and strategic approach for the synthesis of novel CDK9 inhibitors starting from this compound. This method provides access to a diverse chemical space of 2-amino-4-(piperazin-1-yl)pyridine derivatives. Researchers can utilize this application note as a foundational guide for the synthesis and subsequent biological evaluation of new compounds targeting the CDK9 pathway, a critical regulator in cancer cell transcription. Further optimization of the reaction conditions and exploration of various amine coupling partners could lead to the discovery of potent and selective CDK9 inhibitors with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. usiena-air.unisi.it [usiena-air.unisi.it]

Application Notes and Protocols for the Functionalization of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry and drug development. The protocols focus on common and robust palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Introduction

This compound is a key intermediate for the synthesis of diverse molecular libraries. The bromine atom on the pyridine ring serves as a convenient handle for various C-C and C-N bond-forming reactions. This document outlines established conditions for several widely used cross-coupling reactions, including Buchwald-Hartwig amination, Sonogashira, Suzuki, Stille, and Heck couplings. The provided protocols and data are intended to serve as a starting point for reaction optimization and library synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the functionalization of this compound and analogous bromopyridine derivatives. This data is compiled from various literature sources and should be used as a guide for reaction development.

| Reaction Type | Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig Amination | Various amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 1-14 | 55-93%[1] |

| Buchwald-Hartwig Amination | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | ~65% |

| Sonogashira Coupling | Terminal alkynes | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96%[2] |

| Sonogashira Coupling (Cu-free) | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | rt | 2-3 | up to 97%[3] |

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good yields |

| Suzuki Coupling | Arylboronic acids | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/EtOH | 100 | 2 | Not specified |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | - | - | DMF | 80 | Overnight | ~88% |

| Stille Coupling | Organostannanes | Pd₂(dba)₃ / CuI | P(n-Bu)₃ | CsF | Toluene | 80 | Overnight | Not specified |

| Heck Coupling | Acrylates/Styrenes | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 4-12 | Good yields |

Experimental Protocols

Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of a similar bromopyridine derivative and can be used as a starting point for various primary and secondary amines.[1]

Materials:

-

This compound

-

Amine (1.2 - 2.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

-

1,3-Bis(diphenylphosphino)propane (dppp, 0.10 equiv.)

-

Sodium tert-butoxide (NaOtBu, 2.2 equiv.)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or sealed tube, add Pd(OAc)₂, dppp, and sodium tert-butoxide.

-

Purge the flask with an inert gas for 5-10 minutes.

-

Add anhydrous toluene and stir the mixture for 5 minutes.

-

Add this compound and the desired amine.

-

Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80 °C or reflux) overnight (typically 14 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes and is expected to be applicable to the title compound.[2]

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equiv.)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

-

Triphenylphosphine (PPh₃, 5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

-

Purge the flask with an inert gas.

-

Add anhydrous DMF and stir for 30 minutes under the inert atmosphere.

-

Add this compound, the terminal alkyne, and triethylamine.

-

Heat the reaction mixture to 100 °C for 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki coupling of aryl bromides.[4]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane and a small amount of water.

-

Heat the mixture to 70-80 °C and stir for 18-22 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination.

Catalytic Cycle for Sonogashira Coupling

Caption: Simplified catalytic cycle for Sonogashira coupling.

Logical Relationship of Cross-Coupling Reactions

Caption: Overview of functionalization pathways.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Disubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2,4-disubstituted pyridines, a crucial scaffold in pharmaceutical and materials science. The following sections outline several key synthetic strategies, from classical named reactions to modern catalytic methods, with a focus on scalability, efficiency, and practical implementation.

Strategy 1: Synthesis via Dihalogenated Pyridine Intermediates and Cross-Coupling Reactions

A robust and versatile approach for preparing 2,4-disubstituted pyridines involves the initial synthesis of a dihalogenated pyridine, such as 2-bromo-4-iodopyridine, followed by selective cross-coupling reactions. This method offers high modularity, allowing for the introduction of a wide range of substituents at the 2- and 4-positions.

Application Note: The "Halogen Dance" Reaction for 2-Bromo-4-iodopyridine

The "halogen dance" reaction is an efficient one-pot method to synthesize 2-bromo-4-iodopyridine from the readily available 2-bromopyridine.[1][2] This reaction involves a highly exothermic deprotonation using a strong base like lithium diisopropylamide (LDA), followed by iodination.[1] Careful temperature control is critical to prevent runaway reactions.[1] While highly effective, challenges in scaling up this synthesis include managing the exothermic nature of the reaction, handling pyrophoric and moisture-sensitive reagents, ensuring efficient mixing in large reactors, and developing robust purification methods to avoid column chromatography.[1]

Table 1: Quantitative Data for the Synthesis of 2-Bromo-4-iodopyridine

| Parameter | Value/Condition | Source |

| Starting Material | 2-Bromopyridine | [1][2] |

| Base | Lithium Diisopropylamide (LDA) | [1] |

| Iodinating Agent | Iodine (I₂) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to -70 °C | [1] |

| Yield | ~65% | [3] |

Experimental Protocol: Scale-Up Synthesis of 2-Bromo-4-iodopyridine

This protocol is a general guideline and requires optimization for specific laboratory and scale-up conditions.[1]

Materials:

-

Diisopropylamine

-

n-Butyllithium

-

2-Bromopyridine

-

Iodine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, multi-necked reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30 minutes to generate the LDA solution.[1]

-

Reaction with 2-Bromopyridine: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature at or below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.[1]

-

Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 1-2 hours.[1]

-

Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.[1]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or distillation, which are more amenable to large-scale production than column chromatography.[1]

Caption: Sequential cross-coupling for 2,4-disubstitution.

Strategy 2: Classical Ring Synthesis Methods

Classical methods for pyridine ring construction, such as the Hantzsch, Chichibabin, and Guareschi-Thorpe syntheses, remain relevant for industrial-scale production due to the use of inexpensive and readily available starting materials.

Application Note: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate to form a 1,4-dihydropyridine. [4][5]This intermediate is then oxidized to the corresponding pyridine. [5]The reaction is known for its simplicity and efficiency in creating highly functionalized pyridines in a single pot. [4]Modern variations focus on sustainable approaches, including solvent-free conditions and microwave assistance to improve yields and reduce waste. [4] Table 3: Hantzsch Pyridine Synthesis - Reaction Components and Conditions

| Component | Role | Example |

| Aldehyde | Provides the C4 carbon and its substituent | Benzaldehyde |

| β-Ketoester (2 eq.) | Provides the C2, C3, C5, C6 carbons and their substituents | Ethyl acetoacetate |

| Nitrogen Source | Provides the nitrogen atom of the pyridine ring | Ammonium acetate |

| Oxidizing Agent | Aromatizes the dihydropyridine intermediate | Ferric chloride, Manganese dioxide |

| Catalyst (Modern variations) | Improves reaction rate and yield | p-Toluenesulfonic acid (PTSA) |

Experimental Protocol: One-Pot Hantzsch Synthesis of a 2,4-Disubstituted Pyridine Derivative

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate, 2.0 eq)

-

Ammonium acetate (1.2 eq)

-

Oxidizing agent (e.g., ferric chloride, 2.0 eq)

-

Solvent (e.g., Ethanol)

Procedure:

-

In a suitable reactor, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

-

Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours, monitoring by TLC.

-

After the initial condensation is complete, add the oxidizing agent to the reaction mixture.

-

Continue to heat at reflux until the aromatization is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by crystallization or distillation.

Caption: A simplified continuous flow synthesis setup.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Suzuki Coupling of 2-Bromopyridines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my Suzuki coupling reaction with 2-bromopyridine often low?

A1: Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge due to a combination of factors. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the nitrogen atom in the pyridine can coordinate to the palladium catalyst, leading to deactivation.[1][2] Key issues include catalyst inhibition, inefficient transmetalation, and the occurrence of side reactions such as protodeboronation and homocoupling.[3][4]

Q2: What is catalyst inhibition in the context of 2-bromopyridine Suzuki coupling, and how can it be overcome?

A2: Catalyst inhibition occurs when the lone pair of electrons on the pyridine nitrogen atom binds to the palladium catalyst, forming an inactive or less active complex.[2] This coordination can hinder the catalyst's ability to participate in the catalytic cycle, thereby reducing the reaction rate and overall yield. To overcome this, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is recommended. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating as strongly.[5]

Q3: What is protodeboronation and why is it a significant problem with 2-pyridylboronic acids?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4] This is particularly problematic for 2-pyridylboronic acids, which are notoriously unstable.[1][4] Under neutral pH, 2-pyridylboronic acid can form a zwitterionic species that readily undergoes fragmentation, leading to the protodeboronated byproduct.[4] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product.[1]

Q4: How can I minimize protodeboronation in my reaction?

A4: Several strategies can be employed to minimize protodeboronation:

-

Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce decomposition.[1][4]

-

Optimize Reaction pH: Since 2-pyridylboronic acids are most unstable at neutral pH, adjusting the pH with either acidic or basic conditions can surprisingly slow down the rate of protodeboronation.[1]

-

Use a Highly Active Catalyst: A more efficient catalyst system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1]

-

Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation, so running the reaction at the lowest effective temperature is advisable.[1]

Q5: What causes homocoupling of the boronic acid, and how can it be prevented?

A5: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[6][7] These Pd(II) species can then promote the homocoupling of the boronic acid.[6] To prevent this, it is crucial to:

-

Thoroughly Degas Solvents: Remove dissolved oxygen from the reaction solvents by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

-

Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[3]

-

Use a Pd(0) Catalyst Source: Using a precatalyst that is already in the active Pd(0) state can minimize the presence of Pd(II) species that promote homocoupling.[6]

Troubleshooting Guide

Issue: Low or no conversion of 2-bromopyridine.

| Potential Cause | Suggested Solution(s) |

| Catalyst Deactivation/Inhibition | • Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[5]• Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).[2]• Use a pre-formed Pd(0) catalyst or a Buchwald precatalyst.[3] |

| Inefficient Oxidative Addition | • Ensure the use of an electron-rich ligand to promote this step.• Consider a more reactive palladium precursor like Pd₂(dba)₃.[3] |

| Poor Solubility of Reagents | • Screen different solvents or solvent mixtures (e.g., Dioxane/water, Toluene/water, DMF).[3] |

| Suboptimal Reaction Temperature | • Gradually increase the reaction temperature, while monitoring for byproduct formation.[1] |

Issue: Significant formation of byproducts.

| Potential Cause | Suggested Solution(s) |

| Protodeboronation (unwanted pyridine formed) | • Use a boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[1][4]• Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as pH affects stability.[1]• Lower the reaction temperature.[1]• Use anhydrous conditions where appropriate, though some water is often necessary.[8] |

| Homocoupling (dimer of the boronic acid partner) | • Ensure rigorous degassing of all solvents and reagents.[6]• Maintain a strict inert atmosphere (Ar or N₂).[3]• Use a Pd(0) source or a precatalyst that is efficiently reduced.[6] |

| Debromination of Starting Material | • Ensure the absence of water and other proton sources if using anhydrous conditions.• The choice of base can influence this; consider screening different bases.[3] |

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield in Suzuki Coupling of 2-Substituted Pyridines

| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[3] |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[3] |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | High to Excellent | Often provides high yields for challenging heteroaryl couplings.[5] |

| Pd(dppf)Cl₂ (3) | (dppf is the ligand) | Moderate to High | A common and effective catalyst system for many Suzuki couplings.[9] |

| Pd(PPh₃)₄ (3) | (PPh₃ is the ligand) | Moderate to High | A widely used Pd(0) source.[9] |

| This data is compiled from various sources and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions. |

Table 2: Influence of Base and Solvent on Yield in Suzuki Coupling of 2-Substituted Pyridines

| Base (equivalents) | Solvent | Typical Yield Range | Notes |

| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[3] |

| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[3] |

| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3] |

| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[3] |

| This data is compiled from various sources and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[3][9]

-

Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 2-bromopyridine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Optimization of Buchwald-Hartwig Amination with Electron-Deficient Pyridines

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination with challenging electron-deficient pyridine substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the amination of electron-deficient pyridines in a question-and-answer format.

Q1: My reaction with a chloropyridine substrate shows low or no conversion. What are the primary causes and initial troubleshooting steps?

Low to no conversion with chloropyridines is a common problem, primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1]

Initial Troubleshooting Steps:

-

Catalyst System:

-

Palladium Source: Standard sources like Pd(OAc)₂ can be unreliable. Consider using a palladium precatalyst (e.g., a G3 or G4 palladacycle) which can form the active Pd(0) species more efficiently.[1]

-